molecular formula C10H15BrS B13494130 3-(2-(Bromomethyl)-2-methylbutyl)thiophene

3-(2-(Bromomethyl)-2-methylbutyl)thiophene

Cat. No.: B13494130
M. Wt: 247.20 g/mol
InChI Key: FCQMXZUHSXVSQY-UHFFFAOYSA-N
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Description

3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Bromomethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Polymerization: Thiophene derivatives can polymerize under certain conditions, forming conductive polymers with applications in electronics.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu), which facilitate the substitution of the bromomethyl group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

    Polymerization: Catalysts like iron(III) chloride (FeCl3) are employed in the polymerization of thiophene derivatives.

Major Products Formed

    Substitution Products: Various substituted thiophenes with different functional groups.

    Oxidized Products: Thiophene oxides and sulfoxides.

    Polythiophenes: Conductive polymers with applications in organic electronics.

Scientific Research Applications

3-(2-(Bromomethyl)-2-methylbutyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Bromomethyl)-2-methylbutyl)thiophene is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its bromomethyl group enhances its utility in nucleophilic substitution reactions, while the methylbutyl group influences its solubility and electronic properties.

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

3-[2-(bromomethyl)-2-methylbutyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3

InChI Key

FCQMXZUHSXVSQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CSC=C1)CBr

Origin of Product

United States

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